molecular formula C26H21N3O5 B2918719 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877656-37-6

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2918719
CAS No.: 877656-37-6
M. Wt: 455.47
InChI Key: CCERBRIQKWELND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves an efficient annulation reaction. Aurone-derived α,β-unsaturated imines and activated terminal alkynes serve as starting materials. Triethylamine acts as a mediator, facilitating the facile formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. Interestingly, when triethylamine is replaced with triphenylphosphine, a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif is obtained. These compounds can be further aromatized to afford benzofuro[3,2-b]pyridines, which can also be accessed via a one-pot procedure .

Scientific Research Applications

Anticancer Activity

The compound under discussion shares structural similarities with pyrimidine derivatives known for their anticancer properties. Research on related compounds such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown appreciable cancer cell growth inhibition against a range of cancer cell lines. This suggests potential avenues for anticancer applications, emphasizing the importance of exploring similar compounds for therapeutic interventions (Al-Sanea et al., 2020).

Radioimaging and Diagnostic Applications

Compounds structurally related to the one have been explored for their use in radioimaging, particularly for positron emission tomography (PET) scanning. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for fluorine-18 labeling, have demonstrated selective ligand properties for the translocator protein (18 kDa), a target of interest in neuroinflammation and neurodegeneration diagnostic studies. This highlights the compound's potential in developing diagnostic agents for imaging applications (Dollé et al., 2008).

Anti-inflammatory and Analgesic Properties

Research into benzodifuranyl derivatives derived from similar pyrimidine structures has shown significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, providing a pathway for the development of new therapeutic agents targeting inflammatory diseases and pain management. The high COX-2 selectivity indices and protective analgesic and anti-inflammatory activities make these compounds promising candidates for further pharmaceutical development (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings starting from materials structurally akin to the compound , have demonstrated notable antimicrobial properties. This opens up potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains, addressing the ongoing challenge of antimicrobial resistance (Hossan et al., 2012).

Future Directions

: Cheng, B., Li, H., Zhu, X., Zhang, X., He, Y., Sun, H., Wang, T., & Zhai, H. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(62), 7680–7683. DOI: 10.1039/D1CC02477A

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 2-ethoxybenzoyl chloride to form 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine. This intermediate is then reacted with 3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "2-ethoxybenzoyl chloride", "3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine.", "Step 2: 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine is then reacted with 3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] }

CAS No.

877656-37-6

Molecular Formula

C26H21N3O5

Molecular Weight

455.47

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30)

InChI Key

CCERBRIQKWELND-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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